

Spectroscopic and Structural Analysis of Glycoside ST-J: A Technical Overview

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Compound of Interest		
Compound Name:	Glycoside ST-J	
Cat. No.:	B12386146	Get Quote

A comprehensive analysis of "Glycoside ST-J" cannot be provided at this time as the identifier does not correspond to a known compound in the scientific literature. Extensive searches for "Glycoside ST-J" and its associated spectroscopic data (NMR, MS) did not yield any specific results for a compound with this designation.

The scientific literature contains a vast amount of data on numerous glycosides. For instance, detailed NMR and mass spectrometry data are available for compounds such as a hepta pyranosyl diterpene glycoside from Stevia rebaudiana[1], the cardiac glycoside digoxin[2], and various other flavonoid and steroidal glycosides[3][4]. However, without a more specific chemical name, CAS registry number, or a reference to a peer-reviewed publication describing "Glycoside ST-J," it is not possible to retrieve and present the requested technical information.

For the benefit of researchers, scientists, and drug development professionals, a general overview of the methodologies used for the spectroscopic analysis of glycosides is provided below. This information is based on established techniques and protocols commonly reported in the field.

General Methodologies for Glycoside Characterization

The structural elucidation of glycosides is a complex process that relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).



Mass Spectrometry (MS) for Glycoside Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a glycoside and for obtaining information about its structure through fragmentation analysis.

Experimental Protocol for Mass Spectrometry:

A typical experimental setup for the analysis of glycosides involves High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS)[4][5].

- Sample Preparation: The glycoside is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol.
- Chromatography: The sample is injected into an HPLC system equipped with a column appropriate for separating glycosides (e.g., a C18 reversed-phase column). A gradient elution is often employed to achieve optimal separation.
- Ionization: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray
 ionization (ESI) is a commonly used soft ionization technique for glycosides as it minimizes
 fragmentation of the intact molecule[5].
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. This provides the accurate molecular weight of the glycoside[1][6].
- Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion of the glycoside is selected and subjected to fragmentation, for example, through collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence and linkage of the sugar units and the structure of the aglycone[7][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycoside Analysis

NMR spectroscopy is the most powerful technique for the complete structural elucidation of glycosides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required.

Experimental Protocol for NMR Spectroscopy:



- Sample Preparation: A few milligrams of the purified glycoside are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).
- 1D NMR Spectra:
 - ¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. The anomeric protons of the sugar units typically resonate in a distinct region of the spectrum[9][10].
 - ¹³C NMR: Shows the signals for all the carbon atoms, providing information about the carbon skeleton of the glycoside.
- 2D NMR Spectra:
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same sugar residue.
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for determining the linkages between sugar units and between the sugar chain and the aglycone.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry and conformation of the glycosidic linkages.

Data Presentation

The spectroscopic data for a known glycoside would typically be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical ¹H NMR Data for a Glycoside



Position	δΗ (ррт)	Multiplicity	J (Hz)
H-1'	4.50	d	7.8
H-2'	3.25	t	8.0

Table 2: Hypothetical ¹³C NMR Data for a Glycoside

Position	δC (ppm)
C-1'	102.5
C-2'	74.8

Table 3: Hypothetical High-Resolution Mass Spectrometry (HR-MS) Data

lon	Calculated m/z	Measured m/z	Formula
[M+Na]+	650.1234	650.1230	C28H33O15Na

Visualization of Experimental Workflow

The general workflow for the structural elucidation of a glycoside can be visualized as follows:





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Caption: General workflow for the isolation and structural elucidation of a natural glycoside.

To obtain the specific data requested for "Glycoside ST-J," it is imperative to provide a recognized chemical identifier. Upon receiving such information, a detailed technical guide can be compiled.

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References

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